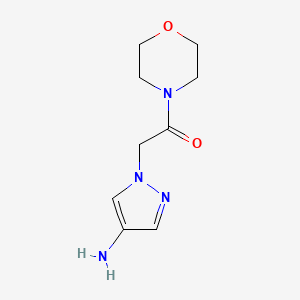

2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one

Description

2-(4-Amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one (CAS 1152914-16-3) is an organic compound featuring a pyrazole core substituted with an amino group at the 4-position and linked via an ethanone bridge to a morpholine ring. Its molecular formula is C₉H₁₄N₄O₂ (molar mass: 210.24 g/mol) . The compound is cataloged by American Elements as a life sciences product, though detailed safety data remains unavailable .

Properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c10-8-5-11-13(6-8)7-9(14)12-1-3-15-4-2-12/h5-6H,1-4,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPBFZLHTOIMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.

Formation of the morpholine ring: This can be synthesized by reacting diethanolamine with a suitable dehydrating agent.

Coupling of the pyrazole and morpholine rings: This step involves the formation of an ethanone linkage between the two rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

Reduction: Reduction reactions can target the carbonyl group in the ethanone linkage.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or morpholine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products

Oxidation: Products may include nitroso or nitro derivatives, depending on the extent of oxidation.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Substitution: Various substituted derivatives, depending on the reagents used.

Scientific Research Applications

2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Morpholine Derivatives

2-(4-Amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one

- CAS : 1156075-58-9 | Formula : C₁₁H₁₈N₄O₂ | Molar Mass : 238.29 g/mol .

- Key Differences: The morpholine ring is substituted with two methyl groups at the 2- and 6-positions. This modification increases lipophilicity (logP ~1.2 vs.

- Applications : Likely explored as a kinase inhibitor intermediate, where lipophilicity improves target binding in hydrophobic enzyme pockets .

2-[(2-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one

- CAS: 339097-80-2 | Formula: C₁₂H₁₄ClNO₂S | Molar Mass: 271.76 g/mol .

- The morpholine retains solubility, but the sulfur atom may confer metabolic instability.

Morpholine vs. Piperidine Derivatives

2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Pyrazole-Modified Analogs

1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one

- Formula : C₁₂H₁₁ClN₂O | Molar Mass : 234.68 g/mol .

- Key Differences: The morpholine is replaced with a 4-chlorophenyl group. The chloro substituent enhances electronegativity and aromatic stacking, while the methylpyrazole reduces basicity compared to the amino-pyrazole in the parent compound.

1-(4-Fluorophenyl)-4-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Physicochemical and Pharmacokinetic Comparisons

| Property | Parent Compound | Dimethylmorpholine Analog | Piperidine Analog |

|---|---|---|---|

| Molecular Formula | C₉H₁₄N₄O₂ | C₁₁H₁₈N₄O₂ | C₁₀H₁₆N₄O |

| Molar Mass (g/mol) | 210.24 | 238.29 | 224.27 |

| Calculated logP | 0.5 | 1.2 | 0.8 |

| Hydrogen Bond Acceptors | 6 | 6 | 5 |

| Aqueous Solubility (mg/mL) | ~10 (predicted) | ~5 (predicted) | ~3 (predicted) |

Key Observations :

- The dimethylmorpholine analog’s higher logP suggests improved lipid bilayer penetration but may require formulation adjustments for intravenous delivery.

Biological Activity

2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one, also known by its CAS number 1152914-16-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Molecular Formula: C9H14N4O2

Molecular Weight: 210.23 g/mol

IUPAC Name: 2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethanone

CAS Number: 1152914-16-3

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with pyrazole derivatives, utilizing standard organic synthesis techniques such as refluxing in solvents like ethanol or DMF (Dimethylformamide). The purity of synthesized compounds is often assessed using NMR and mass spectrometry to confirm structural integrity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against various bacterial strains. For instance, compounds structurally related to this pyrazole have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported in the range of 8 to 11 μg/mL .

Anticancer Activity

In vitro assays have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, derivatives similar to this compound have shown IC50 values as low as 2.8 μM against MCF-7 breast cancer cells, suggesting potent anticancer properties . The mechanism of action appears to involve interaction with DNA topoisomerase II, inhibiting cancer cell proliferation.

Study on Anticancer Efficacy

A study published in eLife reported on the synthesis and biological assessment of pyrazoline analogs, including those derived from the target compound. The analog YK-1 exhibited significant efficacy against HER2-overexpressing breast cancer cells in both in vitro and in vivo models . The research highlights the potential for developing novel anticancer therapies based on pyrazole derivatives.

Antimicrobial Evaluation

Another investigation focused on a series of synthesized pyrazole derivatives, assessing their antimicrobial sensitivity using the agar dilution technique. Compounds were characterized by their ability to inhibit bacterial growth effectively, with specific emphasis on their structure–activity relationship (SAR) . This study underscores the importance of molecular modifications in enhancing biological activity.

Data Table: Biological Activity Summary

| Activity Type | Tested Compound | Target Organisms/Cell Lines | Activity (MIC/IC50) |

|---|---|---|---|

| Antibacterial | 2-(4-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethanone | S. aureus, P. aeruginosa | MIC = 8 - 11 μg/mL |

| Anticancer | Similar Pyrazole Derivatives | MCF-7 Breast Cancer Cells | IC50 = 2.8 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.